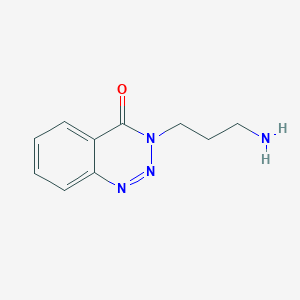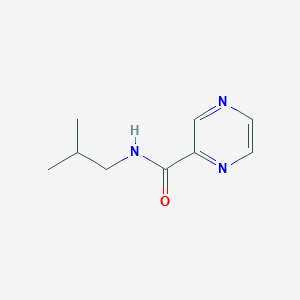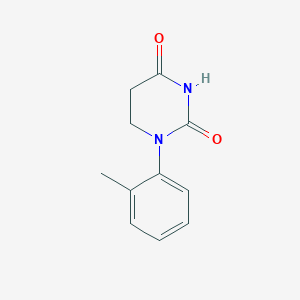
1-(o-Tolyl)dihydrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Tolyl)dihydrouracil is a derivative of dihydrouracil, which is an important intermediate in the catabolism of uracil
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)dihydrouracil can be synthesized through several methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction yields a dihydropyrimidinone intermediate, which can then be further modified to introduce the tolyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(o-Tolyl)dihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Yields uracil derivatives.
Reduction: Produces more saturated dihydrouracil derivatives.
Substitution: Results in various functionalized tolyl derivatives.
Aplicaciones Científicas De Investigación
1-(o-Tolyl)dihydrouracil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving uracil.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(o-Tolyl)dihydrouracil involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes involved in the catabolism of uracil, thereby affecting the metabolic processes. Additionally, its tolyl group allows for interactions with specific receptors, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Dihydrouracil: A key intermediate in uracil catabolism.
5,6-Dihydrouracil: Another derivative of dihydrouracil with similar properties.
2,4-Dioxotetrahydropyrimidine: A related compound with a similar pyrimidine ring structure.
Uniqueness: 1-(o-Tolyl)dihydrouracil is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNZIAGWQZKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499941.png)
![Cyclobutyl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499946.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499947.png)
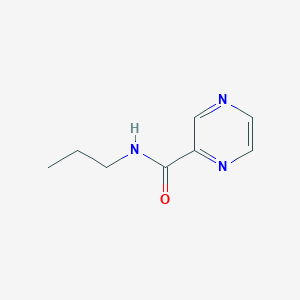
![N,2,2-trimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499952.png)
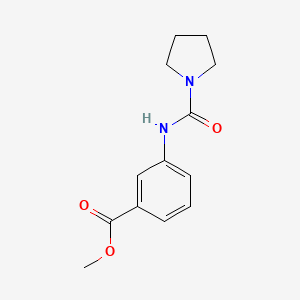
![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)
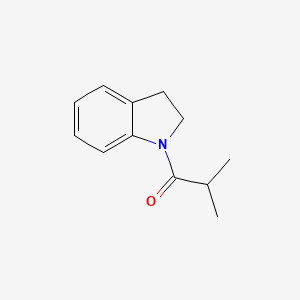
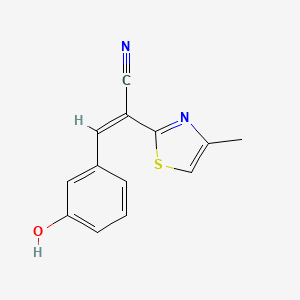
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)
